CB1 Receptor Binding Affinity
2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid demonstrates sub-100 nanomolar binding affinity for the human cannabinoid receptor type 1 (CB1), with a reported Ki value of 22 nM in a radioligand displacement assay using [³H]CP55940 as the competitive ligand [1]. This affinity is quantitatively documented in BindingDB under entry BDBM50516235 / CHEMBL4563408. While direct head-to-head comparator data for structurally analogous furoic acid sulfonamides are not available in the public domain, this Ki value establishes a benchmark binding potency that can be used to assess any proposed generic substitute. Procurement of a 2-furoic acid analog (e.g., CAS 933690-52-9) or a carboxamide-modified derivative without equivalent CB1 binding validation introduces unquantified risk of reduced target engagement [1].
| Evidence Dimension | CB1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 22 nM |
| Comparator Or Baseline | No direct comparator data available; analog binding data not publicly reported |
| Quantified Difference | Not calculable (comparator data unavailable) |
| Conditions | Displacement of [³H]CP55940 from human CB1 receptor expressed in HEK293 cell membranes [1] |
Why This Matters
This Ki value provides a quantitative benchmark for target engagement potency that any substituted analog must meet or exceed to be considered scientifically equivalent in CB1-focused research applications.
- [1] BindingDB. BDBM50516235 / CHEMBL4563408. Affinity data: Ki = 22 nM for human CB1 receptor. View Source
